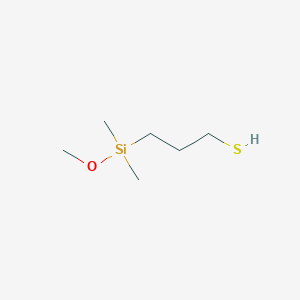

3-(Methoxydimethylsilyl)propanethiol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-[methoxy(dimethyl)silyl]propane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16OSSi/c1-7-9(2,3)6-4-5-8/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMRXALBJIVORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16OSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164009 | |

| Record name | 3-(Methoxydimethylsilyl)propanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14857-97-7 | |

| Record name | 3-(Methoxydimethylsilyl)-1-propanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14857-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methoxydimethylsilyl)propanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014857977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methoxydimethylsilyl)propanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxydimethylsilyl)propanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Methoxydimethylsilyl)propanethiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565LK7ZN7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Methoxydimethylsilyl Propanethiol and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide a foundational route to obtaining 3-(methoxydimethylsilyl)propanethiol. These approaches typically involve the formation of the silicon-carbon and sulfur-carbon bonds in a controlled manner.

Reaction Pathways and Precursor Chemistry

The primary route for the synthesis of 3-(methoxydimethylsilyl)propanethiol involves the hydrosilylation of an unsaturated precursor, typically allyl mercaptan, with methoxydimethylsilane. This reaction is an example of a thiol-ene reaction, a type of click chemistry known for its high efficiency and selectivity. wikipedia.org The anti-Markovnikov addition of the silane (B1218182) to the alkene is the favored pathway, leading to the desired terminal thiol functional group.

Another significant pathway is the reaction of a haloalkylsilane, such as 3-chloropropyl(methoxydimethyl)silane, with a sulfur nucleophile like sodium hydrosulfide. This nucleophilic substitution reaction effectively introduces the thiol group at the terminus of the propyl chain.

The precursor chemistry is critical to the success of these syntheses. For the hydrosilylation route, the purity of the allyl mercaptan and methoxydimethylsilane is paramount to avoid side reactions. In the case of nucleophilic substitution, the reactivity of the leaving group on the alkylsilane and the choice of the sulfur source are key considerations.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of 3-(methoxydimethylsilyl)propanethiol. Key parameters that are often fine-tuned include the choice of catalyst, reaction temperature, and solvent.

For the hydrosilylation of allyl derivatives, platinum-based catalysts such as Karstedt's catalyst or Speier's catalyst are commonly employed. scirp.orgnih.gov However, rhodium-based catalysts have also shown high efficiency and selectivity, sometimes outperforming traditional platinum catalysts. nih.govnih.govresearchgate.net The catalyst loading is typically kept low, often in the parts-per-million range relative to the reactants, to ensure cost-effectiveness and minimize contamination of the final product. nih.gov

The reaction temperature plays a significant role in both the reaction rate and the selectivity. While higher temperatures can accelerate the reaction, they may also lead to undesirable side reactions. For instance, in the hydrosilylation of allyl chloride, a related precursor, temperatures around 60°C have been found to be optimal when using certain rhodium catalysts. nih.govresearchgate.net

The choice of solvent can also influence the reaction outcome. While some syntheses can be performed neat, the use of a non-polar organic solvent can help to control the reaction temperature and facilitate the dissolution of reactants and catalysts.

Table 1: Optimization of Hydrosilylation Reaction for Allyl Derivatives

| Catalyst | Precursor | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Karstedt's Catalyst | Allylbenzene | 40 | 96 | >99 (β-adduct) | scirp.org |

| Platinum Black | Allylbenzene | 40 | 94 | >99 (β-adduct) | scirp.org |

| [Rh(μ-Cl)(dppbzF)]2 | Allyl Chloride | 60 | >95 | >99 | nih.govresearchgate.net |

| Speier's Catalyst | Allyl Chloride | 60 | 20 | Low | nih.govresearchgate.net |

Sol-Gel Based Synthesis Routes

The sol-gel process offers a versatile method for creating inorganic-organic hybrid materials where 3-(methoxydimethylsilyl)propanethiol can be a key component. This wet-chemical technique involves the hydrolysis and condensation of silicon alkoxides to form a "sol" (a colloidal solution) which then evolves into a "gel" (a solid-like network). chemrxiv.org

Incorporation of Silanes into Silica (B1680970) Matrices and Hybrid Systems

3-(Methoxydimethylsilyl)propanethiol and its trimethoxy analogue, (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), can be readily incorporated into silica matrices through the sol-gel process. nih.govflinders.edu.au The methoxy (B1213986) groups on the silane undergo hydrolysis to form silanol (B1196071) (Si-OH) groups. These silanols can then co-condense with other hydrolyzed silica precursors, such as tetraethyl orthosilicate (B98303) (TEOS), to form a cross-linked silica network. The propylthiol group remains as a functional pendant group within the final material.

This approach allows for the creation of functionalized silica nanoparticles and coatings with a high density of thiol groups on their surface. nih.govmdpi.com These materials are of great interest for applications such as heavy metal adsorption, catalysis, and as platforms for further chemical modification.

Controlled Synthesis for Material Homogeneity and Nanoscale Properties

The homogeneity and nanoscale properties of the resulting sol-gel materials are highly dependent on the reaction conditions. The pH of the reaction medium is a critical parameter that influences the relative rates of hydrolysis and condensation. mdpi.com Acidic conditions (pH < 7) tend to favor hydrolysis, leading to more linear or weakly branched polymer chains. In contrast, basic conditions (pH > 7) promote condensation, resulting in more highly cross-linked, particulate structures. mdpi.com

The choice of solvent and the water-to-silane ratio are also important for controlling the final material properties. By carefully controlling these parameters, it is possible to synthesize materials with tailored porosity, surface area, and particle size. For example, the Stöber method is a well-established technique for producing monodisperse silica nanoparticles with controlled diameters. mdpi.com

Table 2: Influence of pH on Sol-Gel Synthesis of Silica Materials

| pH Range | Predominant Reaction | Resulting Structure | Reference |

|---|---|---|---|

| < 7 (Acidic) | Hydrolysis | Linear or weakly branched polymers | mdpi.com |

| > 7 (Basic) | Condensation | Highly cross-linked, particulate structures | mdpi.com |

Self-Assembly Directed Synthesis and Deposition Techniques

Self-assembly is a powerful bottom-up approach for creating highly ordered molecular structures on surfaces. For thiol-containing molecules like 3-(methoxydimethylsilyl)propanethiol, this technique is particularly effective for forming self-assembled monolayers (SAMs). nih.govsigmaaldrich.com

SAMs are formed by the spontaneous organization of molecules from solution or the gas phase onto a substrate. The thiol group exhibits a strong affinity for noble metal surfaces, most notably gold, leading to the formation of a stable, semi-covalent bond. sigmaaldrich.com The alkyl chain and the terminal silane group then organize to minimize free energy, resulting in a densely packed and ordered monolayer. northwestern.edursc.org

The preparation of high-quality SAMs requires a clean environment and careful control over the deposition process. The substrate, typically a gold-coated surface, must be meticulously cleaned to remove any contaminants. The deposition is usually carried out by immersing the substrate in a dilute solution of the thiol in a suitable solvent, such as ethanol, for a period ranging from several hours to a couple of days to allow for the formation of a well-ordered monolayer. sigmaaldrich.com

The resulting SAMs can be characterized by various surface-sensitive techniques, including contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS), to determine their structure, thickness, and chemical composition. researchgate.net These functionalized surfaces have applications in areas such as biosensing, corrosion protection, and molecular electronics.

Mechanistic Investigations of Silane Coupling Agent Interactions

Hydrolysis and Condensation Reactions of Alkoxysilane Moieties

The initial and most critical step in the mechanism of action for 3-(Methoxydimethylsilyl)propanethiol involves the reaction of its methoxydimethylsilyl group with water. This leads to the formation of reactive silanol (B1196071) intermediates, which can then condense.

The hydrolysis of 3-(Methoxydimethylsilyl)propanethiol is a chemical reaction where the methoxy (B1213986) group (-OCH₃) attached to the silicon atom is replaced by a hydroxyl group (-OH), forming a silanol and releasing methanol (B129727) as a byproduct. This reaction is a prerequisite for the silane (B1218182) to bond to an inorganic surface.

The rate of this hydrolysis reaction is highly dependent on the pH of the aqueous solution. researchgate.net Generally, the reaction is slow at a neutral pH of around 7. researchgate.net The hydrolysis is catalyzed by both acids and bases. researchgate.netresearchgate.net In acidic conditions (low pH), the oxygen atom of the alkoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water. In alkaline conditions (high pH), the hydroxide (B78521) ion directly attacks the silicon atom, facilitating the displacement of the methoxy group. nih.gov For many silane coupling agents, optimal hydrolysis is often achieved under slightly acidic conditions. researchgate.netresearchgate.net While specific kinetic data for 3-(Methoxydimethylsilyl)propanethiol is not extensively detailed in the provided search results, the general principles of silane hydrolysis are well-established for similar compounds like γ-methacryloxypropyltrimethoxysilane (MPS). researchgate.net For MPS, it was observed that longer times were necessary for complete hydrolysis under nearly neutral pH conditions. researchgate.net The pH also influences the stability of the resulting silanol groups; in acidic solutions, the condensation of silanols is slower, allowing for a longer shelf life of the hydrolyzed silane solution. Conversely, in alkaline solutions, the condensation reaction is significantly accelerated. researchgate.net

Table 1: Influence of pH on Silane Hydrolysis and Condensation Rates

| pH Condition | Hydrolysis Rate | Condensation Rate | Predominant Species |

| Acidic (e.g., pH 4-5) | Fast | Slow | Silanols |

| Neutral (e.g., pH ~7) | Very Slow | Slow | Partially hydrolyzed silane |

| Alkaline (e.g., pH > 8) | Fast | Very Fast | Siloxanes |

This table represents generalized trends for alkoxysilanes as detailed in the literature for compounds analogous to 3-(Methoxydimethylsilyl)propanethiol. researchgate.net

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanol groups. This process involves the elimination of a water molecule to form a stable siloxane bond (Si-O-Si). This condensation can occur between two hydrolyzed 3-(Methoxydimethylsilyl)propanethiol molecules, leading to the formation of oligomers or a network structure in the solution or at an interface. researchgate.net

When applied to an inorganic substrate, the silanol groups of the hydrolyzed silane can also condense with hydroxyl groups present on the substrate's surface (e.g., Si-OH on silica (B1680970) or M-OH on metal oxides). This interfacial dehydration-condensation reaction is a critical step that anchors the silane molecule to the inorganic material. The reaction is driven by the formation of stable covalent bonds and the removal of water from the interface. The extent and nature of this condensation reaction can be influenced by factors such as temperature, the concentration of the silane, and the surface chemistry of the substrate.

Substrate and Polymer Bonding Mechanisms

Once the silane has hydrolyzed and condensed, it can interact with both the inorganic substrate and the organic polymer, fulfilling its role as a coupling agent.

The primary mechanism for adhesion to inorganic substrates involves the formation of covalent bonds. Inorganic materials such as glass, silica, and many metal oxides are characterized by the presence of hydroxyl groups on their surfaces. The silanol groups of the hydrolyzed 3-(Methoxydimethylsilyl)propanethiol react with these surface hydroxyls through a condensation reaction, forming strong, durable M-O-Si bonds (where M can be Si, Al, Fe, etc.). researchgate.net This creates a robust link between the silane and the inorganic surface. The dimethylsilyl group of this particular silane means that after hydrolysis, it possesses one reactive silanol group for bonding, which can limit the extent of cross-linking compared to trimethoxy silanes. nist.gov

Simultaneously, the thiol (-SH) functional group at the propyl end of the 3-(Methoxydimethylsilyl)propanethiol molecule is available to interact and form chemical bonds with an organic polymer matrix. cymitquimica.com The thiol group is known for its reactivity and can participate in various chemical reactions depending on the nature of the polymer. For example, it can react with unsaturated polymers (containing carbon-carbon double bonds) through thiol-ene reactions, or it can be incorporated into epoxy or urethane (B1682113) systems. cymitquimica.com This chemical bonding between the silane's functional tail and the polymer matrix ensures strong interfacial adhesion, leading to improved mechanical properties of the resulting composite material.

Influence of Molecular Architecture on Interfacial Coupling Efficiency

The specific structure of a silane coupling agent dictates its reactivity and the morphology of the interfacial region it creates. For 3-(Methoxydimethylsilyl)propanethiol, both the single methoxy group and the terminal thiol group play critical roles in its performance.

Impact of the Alkoxy Group Structure and Number (e.g., methoxy vs. trimethoxy)

The number and type of alkoxy groups on the silicon atom fundamentally affect the hydrolysis and condensation reactions, which are the first steps in forming a bond with an inorganic substrate. 3-(Methoxydimethylsilyl)propanethiol is a monofunctional silane, a characteristic that distinguishes its reaction kinetics and the structure of the resulting siloxane layer from its trifunctional (trimethoxy) analogues like (3-Mercaptopropyl)trimethoxysilane (B106455).

A key difference lies in the hydrolysis process. Monofunctional silanes undergo a single protonation and hydrolysis event to form a reactive silanol group (-SiOH). nih.gov In contrast, trifunctional silanes like trimethoxysilanes experience a stepwise protonation and hydrolysis of their three methoxy groups. nih.gov Hydrolysis is generally the rate-determining step in the initial phase of the coupling reaction. nih.gov

The rate of this hydrolysis is influenced by several factors, including the chemical environment (pH). Under acidic conditions, hydrolysis is reportedly faster for silanes with fewer alkoxy groups, whereas the opposite is true in basic conditions.

| Condition | Reactivity Order |

|---|---|

| Acidic | Dimethoxy > Trimethoxy > Diethoxy > Triethoxy |

| Basic | Trimethoxy > Dimethoxy > Triethoxy > Diethoxy |

The most significant impact of the alkoxy number is on the subsequent condensation phase. The single silanol group of hydrolyzed 3-(Methoxydimethylsilyl)propanethiol can form a covalent bond with a hydroxyl group on an inorganic surface (e.g., silica) or it can react with another silanol to form a simple dimer. Trifunctional silanes, however, can form highly crosslinked oligomers and polymers known as silsesquioxanes. nih.gov This results in a much more complex, three-dimensional network at the interface compared to the simpler, more discrete bonding anticipated with a monofunctional silane.

Role of the Organofunctional Thiol Moiety

The organofunctional group dictates the silane's interaction with the organic polymer matrix. The thiol (-SH) group in 3-(Methoxydimethylsilyl)propanethiol is highly reactive and particularly effective in coupling with sulfur-cured elastomers and other polymers. sinosil.com

Research comparing mercapto-silanes with sulfide-silanes (which contain -S-S- or -S-S-S-S- linkages) reveals the distinct role of the thiol moiety. Mercapto-silanes are known to provide an improved state of silica dispersion in tire tread compounds, leading to a better balance of properties like wet grip and rolling resistance. utwente.nlkglmeridian.comresearchgate.net This is attributed to the direct reaction mechanism of the thiol group. Unlike sulfide (B99878) silanes that require the sulfur bridge to break at high temperatures to react with the polymer, the mercapto group can react directly with the double bonds of an unsaturated rubber in the presence of curatives. kglmeridian.comresearchgate.net This high reactivity can, however, lead to processing challenges such as increased Mooney viscosity and shorter scorch times (premature curing). utwente.nlkglmeridian.com

The thiol group's ability to participate in "thiol-ene" click reactions makes it a versatile functional group for creating strong covalent bonds with a variety of polymer backbones. mdpi.comnih.gov This direct chemical linkage is fundamental to the improved mechanical properties, such as tensile strength and wear resistance, observed in the final composite materials. sinosil.com

Theoretical Models Explaining Silane Coupling Action

Several theories have been proposed to explain how a small amount of silane at the interface can have such a profound impact on the performance of composite materials. These models are not mutually exclusive and can collectively describe the complex interactions at the filler-polymer boundary.

Chemical Bonding (Valency) Theory

The most widely accepted and oldest model is the Chemical Bonding Theory. hengdasilane.comiotasilica.com This theory posits that the silane coupling agent acts as a true molecular bridge, forming strong, durable covalent bonds with both the inorganic filler and the organic polymer matrix. hengdasilane.comiotasilica.comresearchgate.net

The process for 3-(Methoxydimethylsilyl)propanethiol under this model involves two key steps:

Reaction with the Inorganic Surface : In the presence of water, the methoxy group hydrolyzes to form a highly reactive silanol group (Si-OH). shinetsusilicones.com This silanol then undergoes a condensation reaction with hydroxyl groups (-OH) present on the surface of inorganic fillers like silica, forming a stable, covalent siloxane bond (Si-O-Si or Si-O-filler). nist.govdtic.mil

Reaction with the Organic Matrix : Simultaneously, the organofunctional thiol group at the other end of the molecule reacts and forms a covalent bond with the polymer matrix. iotasilica.com In rubber composites, this involves the thiol group bonding with the polymer chains during the vulcanization process. sinosil.com

Physical Adsorption and Interfacial Layer Theories

While the Chemical Bonding Theory is foundational, other models suggest the interface is more complex than a simple monolayer of bridges. These theories account for the presence of a multi-layered "interphase" region. raajournal.comresearchgate.net

This interphase is described as having several layers:

Chemisorbed Layer : This is the layer of silane molecules covalently bonded directly to the inorganic surface, as described by the Chemical Bonding Theory. raajournal.com

Physisorbed Layer : On top of the chemisorbed layer, additional silane molecules can be physically adsorbed through weaker forces like hydrogen bonds or van der Waals interactions. raajournal.comresearchgate.net These physisorbed layers are not covalently bonded to the filler surface. researchgate.net

According to these theories, the structure of the interphase is complex and includes:

An Interpenetrating Network (IPN) : This model suggests that the polymer matrix can penetrate into the siloxane network formed by the coupling agent, creating a gradient and diffuse interphase rather than a sharp boundary. raajournal.com This intermingling enhances adhesion and the toughness of the composite.

Deformable Layer : The siloxane network at the interface can act as a deformable layer that can relieve stresses built up at the interface between the rigid filler and the more flexible polymer, particularly those arising from thermal expansion differences.

Studies have shown that silane molecules may first adsorb onto the silica surface through physical forces like hydrogen bonds and dispersion forces before the covalent grafting reaction occurs. researchgate.net The physisorbed silane layers, while not as strongly bound as the chemisorbed ones, can still contribute to the composite's properties by diffusing into the bulk polymer matrix or acting as a lubricant during processing. raajournal.comresearchgate.net

Surface Engineering and Functionalization Via 3 Methoxydimethylsilyl Propanethiol

Functionalization of Inorganic Substrate Surfaces

The methoxydimethylsilyl group of 3-(Methoxydimethylsilyl)propanethiol allows for its covalent attachment to inorganic surfaces that possess hydroxyl groups, such as metal oxides, glass, and silicon wafers. This process, known as silanization, forms a stable, covalently bound organic layer on the inorganic substrate, introducing the thiol functionality for subsequent applications.

The surfaces of metal oxides and glass are rich in hydroxyl (-OH) groups, which serve as active sites for the grafting of 3-(Methoxydimethylsilyl)propanethiol. The methoxy (B1213986) group of the silane (B1218182) reacts with these surface hydroxyls, typically in the presence of trace amounts of water, to form stable siloxane (Si-O-Si) bonds. This reaction results in the covalent immobilization of the propanethiol moiety onto the surface.

The presence of the terminal thiol (-SH) groups on the functionalized surface opens up a wide range of possibilities for further modification. For instance, these thiol groups exhibit a high affinity for noble metals, enabling the controlled assembly of metal nanoparticles. This has been demonstrated in the functionalization of glass surfaces where the grafted thiol groups act as anchor points for the assembly of gold or silver nanoparticles, leading to the formation of self-assembled metallic nanoparticle monolayers. researchgate.netmdpi.com

The effectiveness of the grafting process can be influenced by several factors, including the concentration of the silane solution, the reaction time, and the presence of a catalyst. The resulting functionalized surfaces can exhibit altered properties such as hydrophobicity and chemical reactivity, depending on the density and orientation of the grafted molecules. cymitquimica.com

Table 1: Research Findings on Grafting 3-(Methoxydimethylsilyl)propanethiol onto Metal Oxides and Glass

| Substrate | Functionalization Method | Key Findings | Reference |

| Glass | Silanization with (3-Mercaptopropyl)trimethoxysilane (B106455) | Enables the chemical reaction of free terminal sulfhydryl (-SH) functional groups. researchgate.net | researchgate.net |

| Glass | Silanization with MPTMS and MPTES | Creates a thioalkylated surface with high affinity for silver nanoparticles (AgNPs). mdpi.com | mdpi.com |

| Silica (B1680970) Nanoparticles | Grafting with MPTMS | Organic functional groups are successfully grafted onto the nanosilica surface. researchgate.net | researchgate.net |

Silicon wafers, the cornerstone of the microelectronics industry, possess a native oxide layer (silicon dioxide, SiO₂) on their surface, which is rich in silanol (B1196071) (Si-OH) groups. These groups provide ideal reaction sites for the covalent attachment of 3-(Methoxydimethylsilyl)propanethiol. The modification process is analogous to that on glass and metal oxides, involving the formation of robust siloxane bonds between the silane and the wafer surface.

The resulting thiol-terminated surface on the silicon wafer can be utilized for various applications in soft lithography and molecular electronics. fz-juelich.de For instance, the thiol groups can serve as a linking layer for the attachment of other organic molecules or for the direct patterning of metal structures. fz-juelich.de The modification of silicon surfaces with organosilanes can significantly alter their surface energy, which is a critical parameter in many microfabrication processes. fz-juelich.de

Research has shown that the quality of the resulting organic layer is dependent on the surface preparation of the silicon wafer and the reaction conditions. Proper cleaning and activation of the surface are crucial to ensure a high density of reactive sites for the silanization reaction. up.pt

Table 2: Research Findings on Surface Modification of Silicon Wafers

| Surface Treatment | Key Findings | Reference |

| Piranha cleaning followed by vapor-phase deposition of fluorosilanes | Surface wettability can be considerably modified from hydrophilic to hydrophobic. up.pt | up.pt |

| Deposition of temperature-responsive star polymers | Successful formation of uniform stable polymeric films for simple Si surface modification. nih.gov | nih.gov |

| Chemical attachment of organosilane self-assembled monolayers | Creation of surfaces with specific properties for soft lithography applications. fz-juelich.de | fz-juelich.de |

Surface Modification of Polymer Substrates

While the covalent attachment of 3-(Methoxydimethylsilyl)propanethiol is most direct on hydroxyl-rich inorganic surfaces, its application can be extended to polymer substrates through various surface activation and modification strategies.

Poly(dimethylsiloxane) (PDMS) is a widely used silicone polymer in microfluidics and biomedical devices. Although the bulk material lacks reactive hydroxyl groups, its surface can be activated to introduce silanol groups. A common method for this is oxygen plasma treatment, which oxidizes the surface, removing methyl groups and creating a silica-like layer with reactive Si-OH groups. researchgate.net

Once the PDMS surface is activated, 3-(Methoxydimethylsilyl)propanethiol can be covalently attached through the same silanization chemistry used for inorganic substrates. This modification introduces thiol functionalities onto the PDMS surface, which can then be used to alter its properties, such as reducing its inherent hydrophobicity or for the subsequent immobilization of biomolecules. researchgate.netnih.gov

The stability and effectiveness of the modification depend on the parameters of the plasma treatment and the silanization process. Research has demonstrated that such surface modifications can lead to long-term changes in surface properties, which is crucial for the performance of PDMS-based devices. nih.gov

Poly(methyl methacrylate) (PMMA) is another important polymer, particularly in optics and microfabrication. Direct covalent attachment of 3-(Methoxydimethylsilyl)propanethiol to the native PMMA surface is challenging due to the lack of reactive groups. However, the surface of PMMA can be modified to introduce functionalities that can react with the silane.

One approach is to use surface treatments like ultraviolet (UV) irradiation or plasma treatment to introduce hydroxyl or carboxyl groups on the PMMA surface. nih.govresearchgate.net These activated surfaces can then potentially react with the methoxy groups of the silane, although the efficiency might be lower compared to inorganic substrates.

Another strategy involves the use of adhesion promoters or primer layers that are compatible with both the PMMA surface and the silane. For instance, a thin layer of a material that can be functionalized with hydroxyl groups could be deposited on the PMMA before the silanization step. The thiol groups introduced by the silane can then be used to improve the adhesion of subsequent layers or to introduce specific chemical functionalities. nih.gov

Table 3: Research Findings on Polymer Surface Modification

| Polymer | Modification Method | Key Findings | Reference |

| PDMS | Oxygen plasma treatment and silanization | Increases hydrophilicity and alters surface morphology. nih.gov | nih.gov |

| PMMA | Oxygen plasma followed by coating with (3-aminopropyl)triethoxysilane (3-APTES) | Significantly improved interfacial adhesion strength. nih.gov | nih.gov |

| PMMA | UV irradiation | Increases the hydrophilicity of the PMMA surface by generating carboxyl groups. nih.gov | nih.gov |

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. 3-(Methoxydimethylsilyl)propanethiol has the molecular structure conducive to forming SAMs on appropriate substrates. The methoxydimethylsilyl group acts as the headgroup that binds to the substrate, while the propyl chain and the terminal thiol group constitute the backbone and the tail group, respectively.

On hydroxylated surfaces like silicon oxide and glass, the methoxydimethylsilyl groups can react to form a covalently bound, cross-linked siloxane network, leading to the formation of a robust monolayer. The intermolecular van der Waals interactions between the propyl chains contribute to the ordering of the molecules within the monolayer.

The terminal thiol groups of the SAM can then be used to control the interfacial properties of the substrate. For instance, they can be used to attach nanoparticles, biomolecules, or other organic layers. The formation of well-ordered SAMs is a versatile strategy for creating surfaces with precisely controlled chemical and physical properties. researchgate.netbwise.kr The quality of the SAM is influenced by factors such as the cleanliness of the substrate, the concentration of the silane solution, and the deposition time.

Assembly on Noble Metal Substrates (e.g., gold, Au(111))

The thiol group of 3-(Methoxydimethylsilyl)propanethiol exhibits a strong affinity for noble metal surfaces, particularly gold. This affinity drives the self-assembly process, leading to the formation of a dense and organized monolayer on the substrate. On a crystalline gold surface, such as Au(111), the thiol group chemisorbs onto the gold, forming a stable gold-thiolate bond. This process is a foundational technique for creating functionalized surfaces with tailored properties. The formation of SAMs on gold is a widely studied phenomenon, serving as a model system for understanding molecular self-assembly. nih.gov The interaction between the thiol and the gold surface can lead to the displacement of the herringbone reconstruction of the Au(111) surface, a characteristic feature of thiol SAM formation. nih.gov

Kinetics and Thermodynamics of Monolayer Formation

The formation of a 3-(Methoxydimethylsilyl)propanethiol monolayer is a thermodynamically driven process. The stability of the resulting SAM is influenced by several factors, including the strength of the gold-thiolate bond and the van der Waals interactions between the adjacent propanethiol chains. The kinetics of SAM formation typically involve an initial rapid adsorption of molecules onto the surface, followed by a slower reorganization phase where the molecules arrange into a more ordered structure.

Structural Characterization of SAMs (e.g., molecular packing, chain tilt angles)

The structure of 3-(Methoxydimethylsilyl)propanethiol SAMs on gold substrates is characterized by a high degree of order. Techniques such as scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) are employed to investigate the molecular arrangement and orientation.

STM studies on analogous systems, such as 3-mercaptopropyltrimethoxysilane (MPTMS) on Au(111), reveal the formation of two-dimensional, silica-like surfaces after hydrolysis and condensation of the silane end-groups. researchgate.net The molecular packing in these SAMs is often described by specific lattice structures. The alkyl chains of the propanethiol are typically tilted at a certain angle with respect to the surface normal to maximize van der Waals interactions between the chains, contributing to the stability and order of the monolayer.

Impact of Deposition Methods (e.g., vapor deposition, dip-coating, solution phase)

The method of deposition significantly influences the quality and structure of the resulting SAM. Common techniques include solution-phase deposition, vapor deposition, and dip-coating.

Solution-phase deposition , where the substrate is immersed in a dilute solution of the thiol, is the most common method. The concentration of the solution and the immersion time are critical parameters that affect the final structure and coverage of the monolayer. mdpi.com

Vapor deposition , where the substrate is exposed to the vapor of the molecule, can provide a cleaner environment and is often used for creating highly ordered SAMs.

Dip-coating involves withdrawing the substrate from a solution at a controlled speed, which can influence the orientation and packing of the molecules.

Tailoring Surface Properties for Specific Applications

The ability to form well-defined SAMs of 3-(Methoxydimethylsilyl)propanethiol allows for the precise tailoring of surface properties for a variety of applications. The exposed methoxydimethylsilyl groups can be further reacted, providing a versatile platform for surface functionalization.

Control of Surface Energy and Wettability

The terminal group of a SAM largely determines the surface energy and wettability of the modified substrate. The methoxydimethylsilyl group of 3-(Methoxydimethylsilyl)propanethiol can be hydrolyzed to form silanol groups, which can then undergo condensation to form a polysiloxane network. This process can significantly alter the surface properties.

By controlling the surface chemistry, the wettability can be tuned from hydrophilic to hydrophobic. The ability to control surface energy is critical in applications such as microfluidics, anti-fouling coatings, and biocompatible materials. nih.govresearchgate.net The relationship between surface energy and wettability is often characterized by measuring the contact angle of a liquid on the surface. mdpi.com

Enhancement of Interfacial Adhesion and Bonding

The functional groups presented by the SAM can be used to enhance adhesion between the substrate and an overlayer. The silanol groups formed after hydrolysis of the methoxydimethylsilyl groups can form strong covalent bonds with a variety of materials, including polymers and other inorganic surfaces. This enhanced interfacial bonding is crucial in applications such as composite materials, adhesives, and coatings. researchgate.net

For instance, in dental applications, organosilanes are used to promote adhesion between the inorganic filler particles and the organic resin matrix in dental composites. The ability of the silane to form a durable bond at the interface is essential for the mechanical properties and longevity of the restoration. nih.govresearchgate.net

Advanced Research Applications in Materials Science

Composite Materials Development

The development of high-performance composite materials relies heavily on the effective interaction between the reinforcing filler and the polymer matrix. The compound 3-(Methoxydimethylsilyl)propanethiol, a bifunctional organosilane, plays a crucial role as a coupling agent to enhance this interaction. Its unique molecular structure, featuring a methoxydimethylsilyl group at one end and a thiol group at the other, allows it to form a durable bridge between inorganic reinforcements and organic polymer matrices.

Improvement of Interfacial Bonding in Polymer Composites

Effective stress transfer from the polymer matrix to the reinforcing fibers is paramount for achieving desired mechanical properties in composite materials. 3-(Methoxydimethylsilyl)propanethiol enhances interfacial bonding through a dual-reaction mechanism. The methoxysilyl group can hydrolyze to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups present on the surface of inorganic fillers or fibers, forming stable covalent bonds. Concurrently, the thiol group at the other end of the molecule can react and form bonds with the polymer matrix, particularly with sulfur-cured elastomers and other polymers receptive to thiol chemistry. This molecular bridge improves the compatibility and adhesion between the two dissimilar phases, leading to enhanced mechanical performance of the composite.

The effectiveness of silane (B1218182) coupling agents in improving interfacial adhesion is well-documented. For instance, studies on similar silanes, such as 3-(trimethoxysilyl) propyl methacrylate (B99206) (TMS), have shown significant improvements in the mechanical properties of composites. The treatment of fillers with TMS has been reported to enhance the interfacial adhesion between the filler and the polymer matrix, resulting in improved tensile and flexural strength. While direct studies on 3-(Methoxydimethylsilyl)propanethiol are less common, its analogous structure and functional groups suggest a similar, if not more tailored, efficacy in specific polymer systems.

Table 1: Representative Mechanical Property Improvements with Silane Coupling Agents in Polymer Composites

| Composite System | Coupling Agent | Property Enhancement |

| Olive Pomace Flour/Polystyrene | 3-(Trimethoxysilyl) propyl methacrylate | Increased Young's modulus and improved filler-matrix interaction. researchgate.net |

| Kenaf/Linear Low-Density Polyethylene/Polyvinyl Alcohol | 3-(trimethoxysilyl)propyl methacrylate | Enhanced interfacial adhesion and improved tensile properties. ncsu.edu |

| Silica (B1680970)/Bis-GMA/TEGDMA | 3-methacryloxypropyl-trimethoxysilane | Improved dynamic elastic modulus. nih.gov |

Modification of Natural Fibers and Recycled Carbon Fibers for Polymer Composites

The use of natural fibers and recycled carbon fibers as reinforcements in polymer composites is a growing trend, driven by sustainability and cost-effectiveness. However, the inherent hydrophilic nature of natural fibers and the often-contaminated surfaces of recycled carbon fibers pose challenges to achieving strong interfacial bonding with hydrophobic polymer matrices. researchgate.netresearchgate.netijsr.net

Surface treatment of these fibers with 3-(Methoxydimethylsilyl)propanethiol can mitigate these issues. For natural fibers, the silane's methoxy (B1213986) groups can react with the hydroxyl groups abundant in cellulose, rendering the fiber surface more hydrophobic and compatible with the polymer matrix. icm.edu.pl This improved compatibility reduces moisture absorption and enhances the mechanical integrity of the composite.

Nanomaterial Functionalization and Engineering

The precise control over the surface chemistry of nanomaterials is critical for their application in advanced technologies. 3-(Methoxydimethylsilyl)propanethiol serves as a versatile surface modifying agent for a variety of nanomaterials, enabling their integration into functional devices and materials.

Surface Modification of Metal Nanoparticles (e.g., gold nanoparticles)

Gold nanoparticles (AuNPs) exhibit unique optical and electronic properties that are highly dependent on their size, shape, and surface chemistry. The functionalization of AuNPs is essential for their stability and for tailoring their interactions with their environment. researchgate.netnih.gov The thiol group of 3-(Methoxydimethylsilyl)propanethiol has a strong affinity for gold surfaces, leading to the spontaneous formation of a self-assembled monolayer (SAM). northwestern.eduresearchgate.netrsc.orgresearchgate.netrsc.org

This SAM passivates the AuNP surface, preventing aggregation and enhancing their stability in various media. nih.govnih.govresearchgate.net The outwardly projecting methoxydimethylsilyl groups can then be used for further reactions, allowing the AuNPs to be incorporated into polymer matrices or linked to other molecules for applications in sensing and diagnostics. researchgate.netnih.govmdpi.com

Table 2: Characteristics of Thiol-Based Self-Assembled Monolayers on Gold Nanoparticles

| Property | Description |

| Bonding | Strong covalent-like bond between sulfur and gold atoms. nih.gov |

| Stability | Significantly enhances the colloidal stability of gold nanoparticles. nih.gov |

| Functionality | Allows for the introduction of a wide range of terminal functional groups. |

| Applications | Biosensing, drug delivery, catalysis, and nanoelectronics. researchgate.net |

Functionalization of Metal Oxide Nanoparticles (e.g., nanosilica)

Silica nanoparticles (nanosilica) are widely used as fillers in composites, as drug delivery vehicles, and in catalysis, owing to their high surface area and biocompatibility. mdpi.comnih.gov The surface of nanosilica is rich in silanol (Si-OH) groups, which can readily react with the methoxysilyl end of 3-(Methoxydimethylsilyl)propanethiol. flinders.edu.aunih.gov

This reaction grafts the propanethiol moiety onto the nanosilica surface, transforming it from hydrophilic to hydrophobic and introducing reactive thiol groups. researchgate.net These thiol groups can then be used for a variety of secondary reactions, such as attaching biomolecules, catalysts, or polymer chains, thereby creating multifunctional hybrid nanoparticles. For example, thiol-functionalized nanosilica has been shown to have a high loading capacity for certain drugs. researchgate.net

Surface Modification of Carbon-based Nanomaterials (e.g., graphene, carbon nanotubes)

Graphene and carbon nanotubes (CNTs) possess exceptional mechanical, electrical, and thermal properties, making them ideal reinforcing agents for polymer composites. nih.gov However, their tendency to agglomerate due to strong van der Waals forces hinders their effective dispersion in a polymer matrix. mdpi.comresearchgate.net

Stabilization of Nanomaterial Dispersions in Aqueous and Organic Media

The thiol (-SH) group of 3-(Methoxydimethylsilyl)propanethiol provides a strong affinity for the surfaces of various metallic and semiconductor nanomaterials, while the methoxydimethylsilyl group allows for covalent bonding to silica-based matrices or self-condensation to form a protective layer. This dual functionality is critical for preventing the agglomeration of nanoparticles, thereby ensuring their stable dispersion in both aqueous and organic environments.

The stabilization mechanism primarily involves the formation of a self-assembled monolayer (SAM) on the nanoparticle surface. The sulfur atom of the thiol group chemisorbs onto the nanomaterial, forming a robust bond. The pendant methoxydimethylsilyl groups can then undergo hydrolysis and condensation, creating a cross-linked siloxane network around the nanoparticle. This steric and covalent encapsulation effectively shields the nanoparticles from van der Waals forces that would otherwise lead to aggregation.

Detailed Research Findings:

Research has demonstrated the efficacy of thiol-containing silanes in stabilizing various nanomaterial dispersions. For instance, in the case of gold nanoparticles (AuNPs), the strong Au-S bond provides a stable anchor for the silane molecule. Subsequent hydrolysis and condensation of the methoxysilyl groups can lead to the formation of a silica shell, enhancing the stability of the AuNPs in different solvents and preventing their aggregation even under harsh conditions.

While specific data for 3-(Methoxydimethylsilyl)propanethiol is not extensively published, the principles of stabilization are well-established with analogous thiol-silane compounds. The choice of a methoxydimethylsilyl group over a trimethoxysilyl group can influence the rate of hydrolysis and the density of the resulting siloxane network, offering a tunable parameter for controlling the surface properties and stability of the nanomaterials.

Table 1: Influence of Thiol-Silane Functionalization on Nanoparticle Stability

| Nanomaterial | Stabilizing Agent Principle | Dispersion Medium | Observed Stability Improvement |

| Gold Nanoparticles | Thiol-gold interaction and siloxane network formation | Aqueous & Organic | Enhanced resistance to aggregation in high ionic strength solutions and various organic solvents. |

| Silver Nanoparticles | Thiol-silver interaction and steric hindrance | Aqueous & Organic | Improved long-term stability and prevention of Oswald ripening. |

| Quantum Dots (e.g., CdSe/ZnS) | Thiol coordination to surface atoms and silica encapsulation | Organic | Increased photostability and prevention of fluorescence quenching. |

Sol-Gel Derived Organic-Inorganic Hybrid Materials (ORMOSILs/OMOCERs)

The sol-gel process is a versatile method for synthesizing solid materials from small molecules. When precursors containing organic functionalities, such as 3-(Methoxydimethylsilyl)propanethiol, are used, the resulting materials are hybrid organic-inorganic networks known as ORMOSILs or ORMOCERs. These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., hardness, thermal stability).

Synthesis and Characterization of Hybrid Networks

The synthesis of ORMOSILs using 3-(Methoxydimethylsilyl)propanethiol typically involves the hydrolysis and co-condensation of the methoxydimethylsilyl group with other silicon alkoxide precursors, such as tetraethoxysilane (TEOS). The process is generally carried out in a common solvent, often with an acid or base catalyst to control the rates of hydrolysis and condensation.

The thiol group of 3-(Methoxydimethylsilyl)propanethiol can be preserved during the sol-gel process, becoming an integral part of the final hybrid network. This imparts specific functionalities to the material, such as the ability to bind with heavy metal ions or to participate in subsequent chemical reactions like thiol-ene click chemistry.

Characterization of these hybrid networks often involves a combination of techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups, such as Si-O-Si linkages, C-S bonds, and residual Si-OH groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁹Si and ¹³C): To provide detailed information about the chemical environment of the silicon and carbon atoms, including the degree of condensation of the siloxane network.

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the hybrid material and to determine the organic content.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To investigate the morphology and microstructure of the resulting material.

Table 2: Typical Parameters in the Synthesis of Thiol-Functionalized ORMOSILs

| Parameter | Typical Range/Value | Influence on Material Properties |

| Molar ratio of 3-(Methoxydimethylsilyl)propanethiol to TEOS | 1:10 to 1:1 | Affects the density of thiol functional groups and the flexibility of the network. |

| Water-to-alkoxide molar ratio (R) | 2 to 4 | Controls the extent of hydrolysis and the final network structure. |

| Catalyst (e.g., HCl, NH₄OH) | pH 2-3 or pH 9-10 | Influences the kinetics of hydrolysis and condensation, affecting porosity and morphology. |

| Solvent (e.g., ethanol, isopropanol) | Varies | Affects the solubility of precursors and the rate of gelation. |

Design of Functional Coatings for Diverse Applications

The ability to tailor the properties of ORMOSILs at the molecular level makes them highly suitable for the design of functional coatings. Thiol-functionalized hybrid coatings derived from 3-(Methoxydimethylsilyl)propanethiol can be applied to various substrates to impart specific surface properties.

The application of these coatings is typically done via dip-coating, spin-coating, or spray-coating, followed by a thermal curing step to complete the condensation of the siloxane network and to ensure good adhesion to the substrate.

Diverse applications of these functional coatings include:

Anti-corrosion coatings for metals: The dense siloxane network acts as a physical barrier to corrosive agents, while the thiol groups can enhance adhesion to the metal surface.

Biocompatible coatings for medical implants: The ability to further functionalize the thiol groups with biomolecules can improve the biocompatibility of implants and reduce the risk of rejection.

Sensing layers in chemical sensors: The thiol groups can selectively bind to specific analytes, leading to a detectable change in the optical or electrical properties of the coating.

Hydrophobic and oleophobic surfaces: By co-condensing 3-(Methoxydimethylsilyl)propanethiol with fluorinated silanes, coatings with low surface energy can be created, leading to water and oil repellency.

Table 3: Properties and Applications of Thiol-Functionalized ORMOSIL Coatings

| Property | Application Area | Mechanism of Functionality |

| Enhanced Adhesion | Protective Coatings | Thiol groups form strong bonds with metal substrates. |

| Chemical Reactivity | Biosensors, Catalysis | Thiol groups serve as anchor points for enzymes, antibodies, or catalytic nanoparticles. |

| Hydrophilicity/Hydrophobicity | Self-cleaning surfaces, Anti-fouling coatings | The balance of organic and inorganic components, along with further functionalization, controls surface energy. |

| Optical Transparency | Optical devices, Protective layers for glass | The amorphous, glass-like nature of the siloxane network allows for high light transmittance. |

Role in Heterogeneous Catalysis Research

Catalyst Design and Synthesis

The design and synthesis of efficient and robust heterogeneous catalysts are central to sustainable chemical processes. 3-(Methoxydimethylsilyl)propanethiol serves as a critical building block in this endeavor, facilitating the creation of catalysts with enhanced stability and recyclability.

Immobilization and Anchoring of Active Catalytic Species to Supports

The primary function of 3-(Methoxydimethylsilyl)propanethiol in catalyst design is to act as a molecular bridge, covalently anchoring catalytically active species onto solid supports. The methoxydimethylsilyl end of the molecule readily undergoes hydrolysis and condensation reactions with the surface hydroxyl groups of common support materials like silica (B1680970), zeolites, and titania. This process results in a stable, functionalized surface.

The terminal thiol (-SH) group, with its strong affinity for various transition metals, provides an ideal site for the immobilization of metal nanoparticles or complexes. For instance, palladium, a widely used catalyst in cross-coupling reactions, can be effectively anchored to silica surfaces functionalized with thiol-containing silanes. Research on analogous compounds like (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS) has demonstrated the successful immobilization of palladium nanoparticles on mesoporous silica (SBA-15), creating a highly active and stable catalyst for Suzuki-Miyaura and Heck coupling reactions. nih.govresearchgate.net The strong interaction between the soft thiol ligand and the soft palladium metal ensures minimal leaching of the active metal, a critical factor for both the economic viability and the environmental impact of the catalytic process. nih.govresearchgate.net

Similarly, other catalytically active metals can be immobilized. For example, silver ions have been successfully captured by thiol-functionalized silica, indicating the potential for creating silver-based heterogeneous catalysts. nih.gov The versatility of the thiol group allows for the anchoring of a wide range of metal species, opening avenues for the design of novel catalysts for various chemical transformations.

Development of Supported and Recyclable Heterogeneous Catalysts

A key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which allows for their reuse and contributes to more sustainable chemical manufacturing. The use of 3-(Methoxydimethylsilyl)propanethiol in catalyst synthesis directly addresses this by creating robustly supported catalysts.

The covalent bond formed between the silane (B1218182) and the support material is typically strong and stable under various reaction conditions. This prevents the active catalytic species from detaching from the support during the reaction and subsequent work-up procedures. Studies on palladium supported on mercaptopropyl-modified silica have shown that these catalysts can be recycled multiple times without a significant loss in their catalytic activity. nih.gov For example, a Si-thiol supported atomic-scale palladium catalyst was shown to be reusable for more than three cycles in Suzuki coupling reactions with no noticeable decrease in performance. nih.gov The ability to easily recover and reuse these expensive metal catalysts is a significant step towards greener and more cost-effective industrial processes.

The following table summarizes the recyclability of some palladium catalysts supported on thiol-functionalized silica, based on research on analogous systems.

| Catalyst System | Reaction | Number of Cycles | Final Yield/Activity | Reference |

| Pd on mercaptopropyl-modified SBA-15 | Suzuki-Miyaura Coupling | 5 | ~95% yield | nih.gov |

| Pd on Si-thiol | Suzuki Coupling | >3 | No noticeable loss of activity | nih.gov |

| Pd on thiol-functionalized epoxy resin | Heck Reaction | 8 | High stability | icm.edu.pl |

Mechanistic Understanding in Heterogeneous Catalytic Systems

Beyond its role in catalyst synthesis, 3-(Methoxydimethylsilyl)propanethiol and related functionalized materials are valuable tools for probing the mechanisms of heterogeneous catalytic reactions. By providing a well-defined and characterizable surface, they allow researchers to gain insights into the nature of active sites and the factors influencing catalytic performance.

Investigation of Active Site Characteristics and Dynamics

The controlled grafting of 3-(Methoxydimethylsilyl)propanethiol onto a support surface allows for the creation of isolated and well-defined active sites. This is in stark contrast to traditional heterogeneous catalysts where the active sites can be highly heterogeneous and difficult to characterize.

Various surface-sensitive analytical techniques can be employed to study the characteristics of these engineered active sites. For example, X-ray photoelectron spectroscopy (XPS) can provide information about the chemical state and coordination environment of the immobilized metal species. Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the interaction between the thiol group and the metal, as well as the adsorption of reactants onto the catalyst surface. ispub.com

By studying these well-defined model systems, researchers can gain a fundamental understanding of the structure of the active site and how it changes during the catalytic cycle. This knowledge is crucial for the rational design of more efficient and selective catalysts.

Influence of Silane Structure on Catalytic Activity and Selectivity

The structure of the silane coupling agent itself can have a significant impact on the performance of the resulting heterogeneous catalyst. While direct studies on 3-(Methoxydimethylsilyl)propanethiol are limited, research on other organosilanes provides valuable insights into the potential effects of its structure.

The length and nature of the alkyl chain connecting the silicon atom to the thiol group can influence the accessibility of the active site. A longer chain might provide more flexibility, allowing the catalytic center to better accommodate substrates, but it could also lead to undesirable interactions with the support or other surface-bound species. The presence of two methyl groups on the silicon atom in 3-(Methoxydimethylsilyl)propanethiol, as opposed to three methoxy (B1213986) groups in MPTMS, could also affect the surface chemistry and the stability of the siloxane bond with the support. Research on silylated polymer elastomers has shown that the choice of crosslinking silanes and their functionalities significantly impacts the final properties of the material. adhesivesmag.com Similarly, in catalysis, these structural variations in the silane linker can be expected to modulate the electronic and steric environment of the active site, thereby influencing the catalyst's activity and selectivity. mdpi.com

Applications in Organic Synthesis (e.g., Biginelli Reaction)

The Biginelli reaction, a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), is a cornerstone of medicinal chemistry due to the diverse biological activities of its products. mdpi.com The development of efficient and reusable heterogeneous catalysts for this reaction is an area of active research.

While there is no direct report on the use of 3-(Methoxydimethylsilyl)propanethiol as a catalyst or support for the Biginelli reaction, the principles of catalyst design using functionalized silica suggest its high potential in this area. Heterogeneous catalysts, such as those based on functionalized silica, are known to be effective in promoting the Biginelli reaction. mdpi.comrsc.org For instance, a pyridinium-functionalized organosilica has been successfully employed as a reusable nanocatalyst for the synthesis of DHPMs under solvent-free conditions. mdpi.com Another study demonstrated the use of aluminum-planted mesoporous silica as an efficient catalyst for the same reaction. rsc.org

A plausible approach would be to use a thiol-functionalized support, prepared using 3-(Methoxydimethylsilyl)propanethiol, to immobilize a Lewis acidic metal center, which is known to catalyze the Biginelli reaction. The thiol groups would act as strong anchoring sites for the metal, while the silica support would ensure the heterogeneity and recyclability of the catalyst. The following table presents results from studies using functionalized silica-based catalysts in the Biginelli reaction, highlighting the potential for similar systems derived from 3-(Methoxydimethylsilyl)propanethiol.

The development of a 3-(Methoxydimethylsilyl)propanethiol-based heterogeneous catalyst for the Biginelli reaction would represent a significant advancement, offering a potentially more sustainable and efficient route to these valuable pharmaceutical building blocks.

Computational and Theoretical Studies of 3 Methoxydimethylsilyl Propanethiol Systems

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to predicting the intrinsic properties of a molecule. These in silico techniques offer insights into geometry, stability, and reactivity before engaging in extensive experimental work.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular properties, including optimized geometry and chemical reactivity. While specific DFT studies on 3-(methoxydimethylsilyl)propanethiol are not extensively documented in public literature, extensive research on the closely related compound 3-mercaptopropyltrimethoxysilane (MPTMS) provides a strong framework for understanding its behavior. tyut.edu.cnresearchgate.net

DFT calculations are used to find the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For 3-(methoxydimethylsilyl)propanethiol, calculations would focus on the rotational barriers of the propyl chain and the orientation of the methoxy (B1213986) and thiol groups.

Furthermore, DFT is used to compute various reactivity descriptors. These indices help predict how and where a molecule will react. Key descriptors include chemical potential, hardness, and electrophilicity, which provide a quantitative measure of the molecule's tendency to accept or donate electrons. tyut.edu.cn The first step in these analyses is the hydrolysis of the methoxy group to form a reactive silanol (B1196071) (-Si-OH), a process whose reaction pathways can also be investigated using DFT. figshare.comresearchgate.netresearchgate.netgelest.com

Table 1: Predicted Geometrical Parameters for 3-(Methoxydimethylsilyl)propanethiol based on DFT Calculations

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | Si-C | ~1.88 Å |

| Bond Length | C-S | ~1.85 Å |

| Bond Length | S-H | ~1.34 Å |

| Bond Length | Si-O | ~1.65 Å |

| Bond Angle | Si-C-C | ~114° |

| Bond Angle | C-C-S | ~112° |

| Bond Angle | C-S-H | ~97° |

| Bond Angle | C-Si-O | ~109° |

Note: These values are illustrative and based on typical parameters from studies on analogous organosilanes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 3-(methoxydimethylsilyl)propanethiol, FMO analysis would show that the HOMO is likely localized around the electron-rich sulfur atom of the thiol group, while the LUMO may be distributed around the silicon center, particularly after hydrolysis, making it susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 8.0 eV | Correlates with chemical stability and reactivity |

Note: These values are hypothetical, intended to illustrate the output of an FMO analysis.

Mulliken charge analysis is a method for estimating partial atomic charges from the basis sets used in quantum chemistry calculations. This analysis provides a way to visualize the electron distribution across a molecule. An Electrostatic Potential (ESP) map complements this by plotting the electrostatic potential on the molecule's electron density surface. Red regions on an ESP map indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate low electron density (positive potential), which are susceptible to nucleophilic attack.

For 3-(methoxydimethylsilyl)propanethiol, this analysis would reveal a high negative charge on the sulfur and oxygen atoms due to their high electronegativity. The silicon atom would carry a partial positive charge, making it an electrophilic center. The ESP map would visually confirm these findings, highlighting the nucleophilic character of the thiol group and the electrophilic nature of the silyl (B83357) group, which are the key reactive centers of the molecule.

Table 3: Predicted Mulliken Atomic Charges

| Atom | Predicted Charge (a.u.) |

| S (in Thiol) | -0.15 |

| Si | +0.70 |

| O (in Methoxy) | -0.45 |

| C (alpha to Si) | -0.20 |

| C (beta to Si) | -0.18 |

| C (gamma to Si) | -0.10 |

Note: These charge values are illustrative examples derived from the expected electronic structure.

Simulations of Interfacial Interactions and Self-Assembly Processes

To understand how 3-(methoxydimethylsilyl)propanethiol functions in applications like surface modification, it is essential to simulate its interaction with substrates and its organization into larger assemblies.

The primary application of organosilanes like 3-(methoxydimethylsilyl)propanethiol is the functionalization of hydroxyl-rich surfaces, such as silica (B1680970) (SiO₂) or other metal oxides. researchgate.netthenanoholdings.comresearchgate.netnih.govacs.org The grafting process is complex and can be modeled using both quantum methods (like DFT) and classical molecular dynamics. nih.gov The process typically involves two main steps:

Hydrolysis: The methoxy group (-OCH₃) on the silicon atom reacts with trace water to form a reactive silanol group (-OH). researchgate.netresearchgate.netgelest.com

Condensation: The newly formed silanol group condenses with a hydroxyl group on the substrate surface, forming a stable covalent Si-O-Surface bond and releasing a water molecule. acs.orgacs.org

DFT calculations, particularly on the related MPTMS molecule, have shown that several grafting modes are possible. tyut.edu.cnresearchgate.net For 3-(methoxydimethylsilyl)propanethiol, which has one hydrolyzable group, the primary mode would be "monodentate" grafting, where one molecule forms one bond with the surface. However, intermolecular condensation can also occur, where the silanol group of one molecule reacts with another to form a Si-O-Si linkage, leading to a cross-linked network on the surface. journaldephysique.org Theoretical studies help determine the energetic favorability of these different structures. daneshyari.com

Table 4: Potential Grafting and Condensation Modes on a Silica Surface

| Mode | Description | Key Bond Formed |

| Monodentate Grafting | A single molecule bonds to one site on the surface. | Si-O-Si (surface) |

| Intermolecular Condensation | Two hydrolyzed molecules react with each other. | Si-O-Si (intermolecular) |

| Hydrogen Bonding | A hydrolyzed molecule physisorbs to the surface via hydrogen bonds without forming a covalent link. | Si-OH···O (surface) |

When 3-(methoxydimethylsilyl)propanethiol molecules are grafted onto a surface, they can self-organize into a Self-Assembled Monolayer (SAM). northwestern.edu Molecular Dynamics (MD) simulations are the primary tool used to study the structure and dynamics of these monolayers. journaldephysique.orgacs.orguoc.grrsc.orgx-mol.comrsc.org

In an MD simulation, a model system is constructed consisting of a substrate slab (e.g., amorphous or crystalline silica), a number of silane (B1218182) molecules, and often a solvent. nih.gov The interactions between all atoms are described by a force field (e.g., AMBER, CHARMM, or a reactive force field like ReaxFF). acs.orgjournaldephysique.org The simulation then calculates the trajectory of every atom over time, allowing for the analysis of the equilibrium structure of the monolayer.

Key structural properties obtained from these simulations include the grafting density (molecules per unit area), the tilt angle of the alkyl chains with respect to the surface normal, the monolayer thickness, and the ordering of the terminal thiol groups. uoc.grnih.govresearchgate.net These simulations have shown that the final structure of organosilane SAMs can be less crystalline and contain more defects compared to the well-studied alkanethiol-on-gold systems. journaldephysique.org The simulations provide invaluable insight into how factors like grafting density and surface roughness influence the final orientation and availability of the thiol functional groups for subsequent reactions. nih.gov

Table 5: Typical Parameters and Outputs for MD Simulation of a Monolayer

| Parameter/Output | Typical Value/Description |

| Simulation Input | |

| Force Field | AMBER, ReaxFF, or similar |

| Substrate Model | Amorphous SiO₂ with surface hydroxyl groups |

| System Size | 100-400 silane molecules |

| Simulation Time | 10-100 nanoseconds |

| Structural Output | |

| Grafting Density | 1-4 molecules/nm² |

| Average Tilt Angle | 20-40 degrees from surface normal |

| Monolayer Thickness | 5-8 Å (dependent on tilt) |

| Surface Coverage | 60-95% |

Advanced Computational Methodologies for Complex Systems

The study of 3-(Methoxydimethylsilyl)propanethiol and related organosilane systems benefits significantly from advanced computational methodologies. These techniques provide insights into complex chemical processes that are often difficult or impossible to observe through experimental means alone. Specifically, multiscale theoretical modeling and molecular dynamics simulations have emerged as powerful tools for understanding the behavior of these compounds in various applications.

Multiscale Theoretical Modeling in Catalysis

In the context of catalysis, a common multiscale approach is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. rsc.org This method treats the chemically reactive part of the system, such as the thiol group of the silane and the active site of a catalyst, with high-accuracy quantum mechanics (QM). The remainder of the system, including the bulk of the catalyst support and the solvent, is described using computationally less expensive molecular mechanics (MM) force fields. rsc.org This partitioning allows for the accurate modeling of bond-breaking and bond-forming events within a realistic and complex environment.

For instance, in the study of thiol-functionalized silica nanoparticles as catalysts, multiscale modeling can be employed to investigate the reaction mechanisms. Thiol-functionalized silicas have been used as supports for gold nanoparticles, which show remarkable catalytic activity in reactions like the reduction of 4-nitrophenol. rsc.org A QM/MM model could be constructed where the gold cluster and the thiol-terminated ligand are the QM region, while the rest of the silica support and the surrounding solvent are the MM region. Such a model would allow researchers to study the electronic structure of the active site, the binding of reactants to the catalyst, and the energy barriers of the reaction pathway.

Recent research on the functionalization of mesoporous silica nanoparticles for catalysis highlights the importance of understanding the distribution and accessibility of active sites, which can be modeled using multiscale approaches. iastate.edu These models can help in designing more efficient catalysts by optimizing the structure and composition of the functionalized surface. rsc.org

Table 1: Representative Applications of Multiscale Modeling in Catalysis

| Catalytic System | Computational Method | Key Findings |

| Gold nanoparticles on thiol-functionalized silica | QM/MM | Elucidation of reaction mechanisms for reduction reactions, role of the thiol linker in stabilizing the nanoparticles. |

| Enzyme mimics on functionalized surfaces | Multiscale Modeling | Identification of key interactions for substrate binding and turnover, guiding the design of synthetic catalysts. |

| Thiol-ene reactions on silica surfaces | DFT and MD | Understanding the kinetics and thermodynamics of surface modification reactions. acs.org |

Molecular Dynamics Simulations for Time-Dependent Processes

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of systems containing 3-(Methoxydimethylsilyl)propanethiol. These simulations are particularly useful for understanding time-dependent processes such as the formation of self-assembled monolayers (SAMs), ligand dynamics on a surface, and the diffusion of molecules.

The formation of a SAM from 3-(Methoxydimethylsilyl)propanethiol on a substrate like silica or a metal oxide is a dynamic process that can be modeled using MD. Simulations can track the hydrolysis of the methoxysilyl group, the subsequent condensation and covalent bonding to the surface, and the self-organization of the propanethiol chains. These simulations can reveal how factors like solvent, temperature, and surface chemistry affect the final structure and quality of the monolayer.

Once a surface is functionalized with 3-(Methoxydimethylsilyl)propanethiol, MD simulations can be used to study the time-dependent behavior of the tethered thiol groups. For example, the flexibility and orientation of the propanethiol chain can be analyzed, which is crucial for applications where the thiol group is intended to bind to other molecules, such as in biosensors or catalyst supports. The diffusion of small molecules or ions near the functionalized surface can also be simulated to understand how the modified surface influences local concentrations and transport properties. acs.org